molecular formula C18H26ClFN2O B2460704 N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]bicyclo[6.1.0]nonane-9-carboxamide;hydrochloride CAS No. 2418732-84-8

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]bicyclo[6.1.0]nonane-9-carboxamide;hydrochloride

Cat. No.: B2460704
CAS No.: 2418732-84-8
M. Wt: 340.87
InChI Key: ITKZAZLXSDRAEW-UHFFFAOYSA-N
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Description

Structure and Key Features: The compound comprises a bicyclo[6.1.0]nonane core, a carboxamide group at position 9, and a 4-(aminomethyl)-2-fluorophenylmethyl substituent. The hydrochloride salt enhances solubility and stability, critical for pharmaceutical applications . Its bicyclic system introduces conformational rigidity, while the fluorophenyl group improves metabolic stability and bioavailability .

  • Bicyclo[6.1.0]nonane derivatization: Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN) is a common precursor for similar compounds, often used in bioconjugation via strain-promoted azide-alkyne cycloaddition (SPAAC) .
  • Carboxamide coupling: Reactions with activated carboxylic acids (e.g., benzoyl chloride) in dichloromethane or THF, as seen in for azabicyclo compounds .

Properties

IUPAC Name

N-[[4-(aminomethyl)-2-fluorophenyl]methyl]bicyclo[6.1.0]nonane-9-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O.ClH/c19-16-9-12(10-20)7-8-13(16)11-21-18(22)17-14-5-3-1-2-4-6-15(14)17;/h7-9,14-15,17H,1-6,10-11,20H2,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKZAZLXSDRAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2C(C2C(=O)NCC3=C(C=C(C=C3)CN)F)CC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]bicyclo[6.1.0]nonane-9-carboxamide; hydrochloride is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C18_{18}H26_{26}ClFN2_2O
  • Molecular Weight : 340.9 g/mol
  • CAS Number : 2418732-84-8

The structural representation indicates a bicyclic framework with a carboxamide functional group, which may contribute to its biological activity.

Research indicates that compounds similar to N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]bicyclo[6.1.0]nonane-9-carboxamide; hydrochloride often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Specific mechanisms may include:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit histone deacetylases (HDACs), leading to alterations in gene expression related to cell cycle regulation and apoptosis .
  • Cell Cycle Arrest and Apoptosis Induction : Similar compounds have demonstrated the ability to induce G1 cell cycle arrest and apoptosis in cancer cell lines, suggesting potential anti-cancer properties .

Antitumor Activity

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]bicyclo[6.1.0]nonane-9-carboxamide; hydrochloride may exhibit significant antitumor activity, as evidenced by studies involving xenograft models. These studies typically assess the compound's efficacy in inhibiting tumor growth and its effects on tumor microenvironments.

Pharmacokinetics

Pharmacokinetic studies reveal important data regarding the absorption, distribution, metabolism, and excretion (ADME) of the compound:

  • Absorption : The compound is likely well absorbed when administered orally.
  • Distribution : It shows favorable distribution characteristics in various tissues.
  • Metabolism : Minimal metabolic differences have been observed across different species, indicating consistent metabolic pathways.
  • Excretion : Predominantly excreted via urine.

Study 1: In Vitro Efficacy

A study investigated the efficacy of a closely related compound on human myelodysplastic syndrome (SKM-1) cell lines, demonstrating potent inhibitory activity toward class I HDAC isoforms. The compound led to increased levels of acetylated histones, suggesting that N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]bicyclo[6.1.0]nonane-9-carboxamide; hydrochloride could similarly affect histone acetylation and gene expression .

Study 2: In Vivo Antitumor Activity

In a xenograft model study, another derivative was shown to effectively reduce tumor size when administered at therapeutic doses. The treatment resulted in significant apoptosis in tumor cells as evidenced by histological analysis .

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionAntitumor ActivityPharmacokinetics
N-[4-(Aminomethyl)-2-fluorophenyl]-methyl-bicyclo[6.1.0]nonane-9-carboxamide; hydrochlorideHDAC inhibitionSignificantFavorable
(S)-17bHDAC inhibitionExcellent in vivo efficacyMinimal metabolic differences

Comparison with Similar Compounds

Bicyclic Core Variations

Compound Name Bicyclic Structure Functional Groups Key Differences
Target Compound Bicyclo[6.1.0]nonane Carboxamide, fluorophenylmethyl Larger ring (6.1.0) with higher strain than bicyclo[3.3.1] systems
9-Azabicyclo[3.3.1]nonane derivatives () Bicyclo[3.3.1]nonane Azabridge, methyl/benzamide groups Smaller ring size (3.3.1) reduces strain; nitrogen atom enhances basicity
BCN-conjugated xanthene () Bicyclo[6.1.0]non-4-yne Xanthene, pyrrolidine BCN used for bioorthogonal tagging; non-carboxamide linkage

Implications :

  • The bicyclo[6.1.0]nonane in the target compound offers unique strain-driven reactivity for conjugation, unlike the more rigid 3.3.1 systems .
  • The absence of nitrogen in the bicyclic core (vs.

Carboxamide and Aromatic Substituents

Compound Name Aromatic Group Carboxamide Linkage Biological Relevance
Target Compound 4-(Aminomethyl)-2-fluorophenyl Directly attached to bicyclo[6.1.0]nonane Fluorine enhances lipophilicity; aminomethyl enables further derivatization
Pyrimido[4,5-b]indol-8-amine derivatives () Pyrimidoindole core Oxazole-5-carboxamide Antibacterial activity via DNA gyrase inhibition; methyl/oxazole groups optimize potency
EN300-24412525 () 2,3-Dihydro-1,4-benzodioxin-5-yl Acetamide Benzodioxin moiety improves metabolic stability

Implications :

  • The 2-fluorophenyl group in the target compound balances electron-withdrawing effects and steric hindrance, unlike bulkier substituents in .
  • The aminomethyl group provides a handle for prodrug strategies or targeted delivery, similar to BCN’s role in bioconjugation .

Yield and Complexity :

  • Azabicyclo[3.3.1]nonane synthesis achieves ~80% yield , comparable to BCN-based methods.
  • The target compound’s fluorophenyl group may introduce purification challenges due to hydrophobicity .

Physicochemical Data

Property Target Compound 9-Azabicyclo[3.3.1]nonane () BCN-Xanthene ()
Molecular Weight ~350–400 g/mol (estimated) 206.29 g/mol 386 g/mol
Solubility High (hydrochloride salt) Moderate (free base) Low (hydrophobic xanthene)
LogP ~2.5 (fluorophenyl) ~1.8 (methylbenzamide) ~3.0 (aromatic xanthene)

Key Observations :

  • The hydrochloride salt improves aqueous solubility, critical for oral bioavailability .
  • Fluorine’s electronegativity reduces LogP compared to purely hydrophobic analogs .

Pharmacological Activity

  • Target Compound: Potential applications in targeted therapies (BCN’s bioorthogonal reactivity) or CNS drugs (fluorophenyl enhances blood-brain barrier penetration) .
  • Pyrimidoindole Derivatives () : Demonstrated IC50 values <1 µM against DNA gyrase .
  • BCN-Conjugated Dyes () : Used for neuron-specific labeling in brain tissue .

Mechanistic Insights :

  • The carboxamide linkage in the target compound may mimic enzyme substrates (e.g., protease inhibitors), unlike the non-hydrolyzable ethers in .

Q & A

What are the recommended synthetic routes for this compound, and what critical parameters influence yield and purity?

Level: Basic
Answer:
The synthesis typically involves sequential steps: (1) functionalization of the bicyclo[6.1.0]nonane core, (2) amidation at the 9-carboxamide position, and (3) introduction of the fluorophenylmethyl-aminomethyl substituent. Key parameters include:

  • Temperature control : Excessive heat during amidation can lead to decomposition of the bicyclo system .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for the aminomethyl group .
  • Protecting groups : Use of Fmoc for the aminomethyl moiety prevents unwanted side reactions during coupling steps .

How can researchers address low yields in the final amidation step?

Level: Advanced
Answer:
Low yields may arise from steric hindrance or poor electrophilicity of the carbonyl group. Mitigation strategies include:

  • Coupling reagents : Employ HATU or EDCI/HOBt to activate the carboxylic acid intermediate .
  • Microwave-assisted synthesis : Reduces reaction time and improves efficiency for sterically hindered systems .
  • Purification : Use reverse-phase HPLC to isolate the product from unreacted starting materials .

What spectroscopic methods are effective for characterizing this compound?

Level: Basic
Answer:

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR confirm the bicyclo framework and substitution patterns. 19F^{19}\text{F}-NMR verifies fluorophenyl integrity .
  • HPLC-MS : Validates purity (>95%) and molecular weight .
  • IR spectroscopy : Identifies carboxamide C=O stretches (~1650 cm1^{-1}) and NH bending modes .

How should discrepancies between computational stability predictions and experimental data be resolved?

Level: Advanced
Answer:

  • Validate computational models : Compare density functional theory (DFT)-predicted bond dissociation energies with experimental thermogravimetric analysis (TGA) results .
  • pH-dependent stability assays : Test degradation kinetics in buffered solutions (pH 1–10) to identify labile functional groups .

What in vitro assays evaluate this compound’s bioactivity?

Level: Basic
Answer:

  • Enzyme inhibition assays : Measure IC50_{50} values against target enzymes (e.g., kinases) using fluorogenic substrates .
  • Cell viability assays : Assess cytotoxicity in HEK293 or HepG2 cells via MTT or resazurin reduction .

How can SAR studies optimize pharmacological profiles of derivatives?

Level: Advanced
Answer:

  • Systematic substitution : Modify the fluorophenyl ring (e.g., ortho/meta/para-F) and bicyclo substituents to assess steric/electronic effects .
  • Free-energy perturbation (FEP) simulations : Predict binding affinity changes for specific substitutions .

What storage conditions ensure long-term stability?

Level: Basic
Answer:
Store as a lyophilized powder at -20°C under argon. Aqueous solutions should be buffered at pH 5–6 and stored at 4°C for ≤72 hours .

What analytical strategies identify degradation products?

Level: Advanced
Answer:

  • Stability-indicating HPLC : Use a C18 column with UV/vis and MS detection to track degradants under stress conditions (heat, light, oxidation) .
  • LC-NMR : Structural elucidation of unknown impurities .

Which computational tools predict binding affinity?

Level: Basic
Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite for preliminary binding poses .
  • MM-PBSA calculations : Estimate binding free energies from MD trajectories .

How can MD simulations study lipid bilayer interactions?

Level: Advanced
Answer:

  • Membrane models : Use CHARMM-GUI to build asymmetric lipid bilayers .
  • Force fields : Apply SLIPID or Lipid14 for accurate lipid-protein interactions .

What preclinical models assess acute toxicity?

Level: Basic
Answer:

  • In vivo : Single-dose toxicity studies in Sprague-Dawley rats (OECD 423 guidelines) .
  • In vitro : Ames test for mutagenicity .

How can transcriptomics elucidate toxicity mechanisms?

Level: Advanced
Answer:

  • RNA-seq : Profile hepatic cells post-exposure to identify dysregulated pathways (e.g., oxidative stress) .
  • Pathway enrichment analysis : Tools like DAVID or Enrichr link DEGs to toxicological endpoints .

What safety protocols are essential for handling?

Level: Basic
Answer:

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods during weighing and synthesis .

What biomonitoring methods assess occupational exposure?

Level: Advanced
Answer:

  • LC-MS/MS : Quantify urinary metabolites (e.g., fluorophenyl derivatives) with LOD <1 ng/mL .

How does X-ray diffraction confirm stereochemistry?

Level: Basic
Answer:

  • Crystal growth : Vapor diffusion in acetonitrile/water .
  • Data collection : Resolve anisotropic displacement parameters to confirm bicyclo geometry .

How to differentiate polymorphic forms?

Level: Advanced
Answer:

  • PXRD : Compare experimental diffractograms with simulated patterns from Mercury CSD .
  • DSC : Identify melting point variations between polymorphs .

What pharmacokinetic parameters are prioritized in ADME studies?

Level: Basic
Answer:

  • Cmax_{\text{max}} and AUC : Plasma pharmacokinetics in rodent models .
  • Plasma protein binding : Equilibrium dialysis to assess unbound fraction .

How can PBPK modeling predict tissue distribution?

Level: Advanced
Answer:

  • GastroPlus : Input in vitro permeability (Caco-2) and hepatocyte clearance data .
  • Tissue:plasma partition coefficients : Optimize using rat tissue homogenate data .

What assays evaluate receptor subtype selectivity?

Level: Basic
Answer:

  • Radioligand displacement : Compete with 3H^{3}\text{H}-labeled ligands in membrane preparations .
  • SPR : Real-time binding kinetics across receptor isoforms .

How can chemoproteomics identify off-target interactions?

Level: Advanced
Answer:

  • Activity-based protein profiling (ABPP) : Couple the compound to a photoreactive crosslinker for LC-MS/MS identification .
  • Thermal proteome profiling (TPP) : Detect target engagement via protein melting shifts .

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